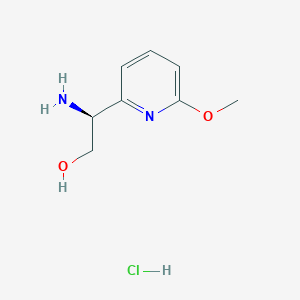

(S)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol hydrochloride is a chemical compound that features a pyridine ring substituted with a methoxy group and an amino alcohol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 6-methoxypyridine.

Functional Group Introduction:

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, amines, and alcohol derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that derivatives of (S)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol hydrochloride exhibit significant anticancer properties. For instance, compounds derived from this structure have shown efficacy against multi-drug resistant cancer cells, highlighting their potential as novel anticancer agents. Research suggests that modifications to the core structure can enhance potency and selectivity towards specific cancer types, such as Ewing's sarcoma and other malignancies .

1.2 Neurological Applications

This compound has also been investigated for its neuroprotective effects. The presence of the methoxypyridine moiety is believed to contribute to its ability to modulate neurotransmitter systems, which may offer therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease. Studies have demonstrated that certain analogs can improve cognitive function in animal models, suggesting a pathway for future clinical applications .

Agrochemical Applications

2.1 Pesticide Development

this compound serves as an important intermediate in the synthesis of agrochemicals. Its derivatives are being explored for use as herbicides and insecticides due to their ability to disrupt specific biochemical pathways in pests while minimizing toxicity to non-target organisms. This makes them attractive candidates for sustainable agricultural practices .

2.2 Plant Growth Regulators

Research has also indicated potential uses of this compound as a plant growth regulator. Its ability to influence plant hormone levels may enhance growth rates and yield in various crops, providing an avenue for improving agricultural productivity without relying heavily on synthetic fertilizers .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity. Various studies have systematically modified the compound to assess how changes in substituents affect its pharmacological properties.

| Modification | Effect on Activity | Reference |

|---|---|---|

| Hydroxyl group removal | Loss of inhibitory activity | |

| Methylation of amine | Reduced binding affinity | |

| Substituent size at para position | Small substitutions preferred |

These findings underscore the importance of precise chemical modifications in enhancing the therapeutic efficacy of this compound.

Case Studies

4.1 Ewing's Sarcoma Treatment

A notable case study involved the use of this compound derivatives in treating Ewing's sarcoma. The lead compound demonstrated submicromolar potency against tumor cells, with modifications leading to improved selectivity and reduced side effects compared to traditional chemotherapeutics .

4.2 Neuroprotective Effects in Rodent Models

In another study, researchers evaluated the neuroprotective effects of this compound in rodent models of neurodegenerative diseases. Results indicated significant improvements in cognitive function and neuronal survival rates, suggesting a promising direction for future drug development aimed at treating neurological disorders .

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

(6-Methoxypyridin-2-yl)methanamine: This compound shares the pyridine ring and methoxy group but differs in the side chain.

2-(6-Methoxypyridin-2-yl)acetic acid hydrochloride: Similar in structure but contains an acetic acid moiety instead of an amino alcohol.

Uniqueness

(S)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

(S)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol hydrochloride, a compound with a molecular formula of C8H12N2O2⋅HCl and a molecular weight of 168.19 g/mol, has garnered significant attention in biological research due to its potential therapeutic applications and unique biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The compound is known to modulate enzyme activities and receptor functions, thereby influencing several cellular processes. Specifically, it has been observed to interact with:

- Enzymes : The compound can bind to specific enzymes, altering their catalytic activities.

- Receptors : It may act as an agonist or antagonist at certain receptor sites, affecting signal transduction pathways.

Structure-Activity Relationship (SAR)

The SAR studies of this compound indicate that modifications in its structure can significantly affect its biological potency. Key findings include:

- Functional Groups : The presence of the methoxy group at the 6-position of the pyridine ring enhances solubility and bioavailability.

- Chirality : The S-enantiomer exhibits higher potency compared to its R counterpart, highlighting the importance of stereochemistry in its biological activity.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

- Antiparasitic Activity : Studies have shown that this compound exhibits significant activity against certain parasitic infections, with an effective concentration (EC50) in the low micromolar range.

- Cytotoxicity : In vitro cytotoxicity assays using human cancer cell lines (e.g., HepG2) indicate that the compound has moderate toxicity profiles, suggesting potential for therapeutic use while necessitating further optimization for safety.

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits in models of neurodegeneration, although more research is required to elucidate the underlying mechanisms.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Antiparasitic Efficacy : A study conducted on Plasmodium falciparum showed that derivatives of this compound effectively inhibited parasite growth, suggesting a pathway for developing new antimalarial drugs .

- Cytotoxicity Profiling : In a detailed cytotoxicity evaluation against various cancer cell lines, it was found that modifications to the methoxy group influenced overall cell viability and apoptosis rates .

Properties

Molecular Formula |

C8H13ClN2O2 |

|---|---|

Molecular Weight |

204.65 g/mol |

IUPAC Name |

(2S)-2-amino-2-(6-methoxypyridin-2-yl)ethanol;hydrochloride |

InChI |

InChI=1S/C8H12N2O2.ClH/c1-12-8-4-2-3-7(10-8)6(9)5-11;/h2-4,6,11H,5,9H2,1H3;1H/t6-;/m1./s1 |

InChI Key |

VTNUFRZRRYLBRJ-FYZOBXCZSA-N |

Isomeric SMILES |

COC1=CC=CC(=N1)[C@@H](CO)N.Cl |

Canonical SMILES |

COC1=CC=CC(=N1)C(CO)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.